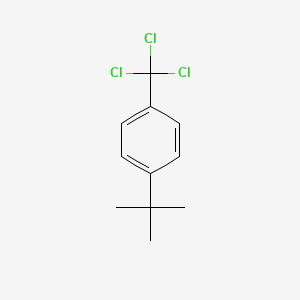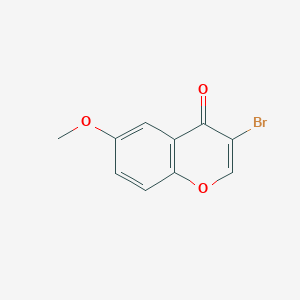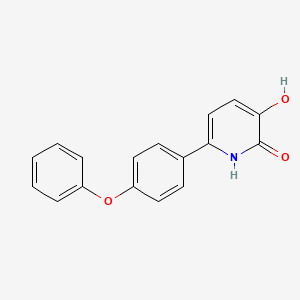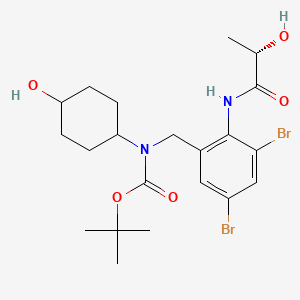
3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole substituents makes it a versatile molecule for further functionalization and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine typically involves the formation of the imidazole ring followed by its attachment to the pyridazine core. One common method involves the reaction of 3-chloropyridazine with 1-methyl-1H-imidazole under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chloro group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
相似化合物的比较
Similar Compounds
3-Chloro-5-(1H-imidazol-2-yl)pyridazine: Lacks the methyl group on the imidazole ring.
5-(1-Methyl-1H-imidazol-2-yl)pyridazine: Lacks the chloro substituent.
3-Chloro-5-(1H-imidazol-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
3-Chloro-5-(1-methyl-1H-imidazol-2-yl)pyridazine is unique due to the presence of both the chloro and methyl-imidazole substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for further research and development.
属性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
3-chloro-5-(1-methylimidazol-2-yl)pyridazine |
InChI |
InChI=1S/C8H7ClN4/c1-13-3-2-10-8(13)6-4-7(9)12-11-5-6/h2-5H,1H3 |
InChI 键 |
RPNUMOXOXOJVRX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2=CC(=NN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)

![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)


![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
